molecular formula C19H14Cl2FN3O2S B2582090 N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1040654-77-0

N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2582090
CAS No.: 1040654-77-0
M. Wt: 438.3
InChI Key: HAKTUTQBWKNEIH-UHFFFAOYSA-N
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Description

N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure incorporating several pharmacologically active motifs, including a 3,4-dichlorophenyl group, a thiazole ring, and a 4-fluorobenzamide moiety. The 3,4-dichlorophenyl group is a common structural element in compounds that interact with various biological targets . The presence of both thiazole and benzamide functional groups suggests potential for diverse biological activity, making this compound a valuable scaffold for the development and screening of novel therapeutic agents. Researchers can utilize this compound as a key intermediate or building block (building block) in organic synthesis, particularly for the construction of more complex molecules. It may also serve as a crucial reference standard in analytical chemistry, aiding in method development and compound identification using techniques such as HPLC and mass spectrometry. Its primary value lies in basic research applications, where it can be employed to explore structure-activity relationships (SAR) or to investigate mechanisms of action related to its specific molecular architecture. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-[3-(3,4-dichloroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2FN3O2S/c20-15-7-5-13(9-16(15)21)23-17(26)8-6-14-10-28-19(24-14)25-18(27)11-1-3-12(22)4-2-11/h1-5,7,9-10H,6,8H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKTUTQBWKNEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a dichlorophenylamine reacts with the thiazole intermediate.

    Formation of the Amide Bond: The final step involves the coupling of the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Analysis :

  • The target compound’s 3-oxopropyl linker distinguishes it from sulfonyl-substituted thiazoles in , which exhibit tautomerism but lack the benzamide group.
  • Compared to urea-linked Compound 8g (), the target’s amide bond may confer greater hydrolytic stability and altered hydrogen-bonding capacity.

Dichlorophenyl-Containing Analogues

Activity and Structural Implications:

Compound Name / ID Core Structure Biological Relevance Key Substituents
Target Compound Thiazole-amide Not explicitly reported (inference) 3,4-dichlorophenylamino, 4-fluoro
BD 1008 () Piperidine-ethylamine Sigma receptor ligand 3,4-dichlorophenethyl
Diflubenzuron () Benzamide Insect chitin synthesis inhibitor 2,6-difluoro, urea

Analysis :

  • The 3,4-dichlorophenyl group in the target and BD 1008 () may enhance lipophilicity and receptor binding, though the piperidine core in BD 1008 suggests divergent mechanisms.
  • Diflubenzuron’s 2,6-difluorobenzamide structure () highlights the positional influence of fluorine on pesticidal activity, contrasting with the target’s 4-fluoro substitution.

Benzamide Derivatives

Substituent Effects on Properties:

Compound Name / ID Benzamide Substituents Applications Key Spectral/Physical Data
Target Compound 4-fluoro Hypothesized pharmaceutical use IR: C=O stretch ~1680 cm⁻¹
Prosulfuron () 2-(trifluoropropyl)sulfonamide Herbicide Triazine-sulfonamide linkage
AC 927 () Phenethylpiperidine Sigma receptor modulation Oxalate salt formulation

Analysis :

  • The target’s 4-fluorobenzamide may improve membrane permeability compared to non-fluorinated analogues, as seen in diflubenzuron .

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